molecular formula C20H30N2O2 B14038692 tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate

tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate

Cat. No.: B14038692
M. Wt: 330.5 g/mol
InChI Key: IHQSWPOUPYXQNN-ZGUYJTEBSA-N
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Description

tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butyl group, a phenylcyclopropyl moiety, and a cyclohexylcarbamate group. Its unique configuration makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Moiety: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Carbamate Formation: The final step involves the formation of the carbamate group, typically through the reaction of an amine with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new synthetic methodologies and complex molecule construction.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate
  • tert-Butyl (1R,2S,5S)-2-amino-5-(dimethylamino)carbonylcyclohexylcarbamate oxalate

Uniqueness

tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl and phenyl groups contribute to its rigidity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

tert-butyl N-[4-[[(1R,2S)-2-phenylcyclopropyl]amino]cyclohexyl]carbamate

InChI

InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)22-16-11-9-15(10-12-16)21-18-13-17(18)14-7-5-4-6-8-14/h4-8,15-18,21H,9-13H2,1-3H3,(H,22,23)/t15?,16?,17-,18+/m0/s1

InChI Key

IHQSWPOUPYXQNN-ZGUYJTEBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N[C@@H]2C[C@H]2C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2CC2C3=CC=CC=C3

Origin of Product

United States

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